1-Hydroxychlordene epoxide

Descripción general

Descripción

1-Hydroxychlordene epoxide is a metabolite derived from the degradation of heptachlor, an organochlorine cyclodiene insecticide. This compound is formed through the hydroxylation of heptachlor followed by epoxidation. It is known for its persistence in the environment and its potential toxicological effects.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-Hydroxychlordene epoxide can be synthesized through the hydroxylation of heptachlor at the C1 position, followed by epoxidation. The hydroxylation step typically involves the use of microbial or enzymatic processes, while the epoxidation can be achieved using peroxycarboxylic acids such as meta-chloroperoxybenzoic acid (mCPBA) or peroxyacetic acid .

Industrial Production Methods

the general principles of epoxidation and hydroxylation reactions can be applied to produce this compound on a larger scale if needed .

Análisis De Reacciones Químicas

Types of Reactions

1-Hydroxychlordene epoxide undergoes several types of chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of more hydroxylated or epoxidized products.

Reduction: Reduction reactions can convert the epoxide ring to diols.

Substitution: Nucleophilic substitution reactions can open the epoxide ring, leading to various substituted products

Common Reagents and Conditions

Oxidation: Peroxycarboxylic acids (e.g., mCPBA) under mild conditions.

Reduction: Hydrogenation catalysts or reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as water, alcohols, or halides in the presence of acids or bases

Major Products

Oxidation: Further hydroxylated or epoxidized derivatives.

Reduction: Diols.

Substitution: Various substituted alcohols or halohydrins

Aplicaciones Científicas De Investigación

Environmental Remediation

1-Hydroxychlordene epoxide is significant in the context of environmental remediation, particularly for contaminated soil and water. Studies have shown that microbial degradation plays a crucial role in transforming heptachlor and its metabolites into less toxic compounds.

- Microbial Biodegradation : Certain bacteria, such as Phlebia, have been identified to effectively degrade heptachlor and its epoxide form through hydroxylation and dechlorination pathways. This process converts heptachlor into 1-hydroxychlordene and subsequently into less harmful metabolites like chlordene epoxide .

- Field Studies : In aquatic ecosystems, experiments demonstrated that heptachlor rapidly hydrolyzes to 1-hydroxychlordene when exposed to sunlight, with about 60% of the heptachlor converting to this compound within weeks . This transformation highlights the potential for using natural processes to mitigate pesticide contamination in water bodies.

Toxicological Studies

Research into the toxicological effects of this compound is critical for understanding its health implications on humans and wildlife.

- Toxicity Assessment : The compound exhibits toxicity similar to heptachlor, affecting central nervous system function. Long-term exposure studies in animals have shown that high doses can lead to severe health issues, including liver damage and increased mortality rates .

- Carcinogenic Potential : While heptachlor has been classified as possibly carcinogenic in humans (Group 2B by IARC), studies on this compound also indicate a potential for inducing liver tumors in laboratory animals . This raises concerns regarding its presence in contaminated environments.

Persistence in the Environment

The environmental persistence of this compound is a key factor influencing its applications in risk assessment and regulatory frameworks.

- Soil and Water Persistence : Research indicates that 1-hydroxychlordene can remain stable in soil for extended periods, contributing to long-term contamination issues. In laboratory settings, it has shown a half-life of several years under certain conditions .

- Monitoring and Regulation : Due to its persistence and potential toxicity, monitoring programs for pesticides often include assessments for this compound. Regulatory agencies are concerned about its accumulation in food chains and potential impacts on human health.

Case Studies

Several case studies illustrate the implications of this compound's presence in various environments:

Mecanismo De Acción

The mechanism of action of 1-hydroxychlordene epoxide involves its interaction with biological molecules, leading to various biochemical effects. It is known to undergo epoxidation and dechlorination reactions, which can result in the formation of less toxic metabolites. The compound can also interact with enzymes and other proteins, potentially leading to toxicological effects .

Comparación Con Compuestos Similares

1-Hydroxychlordene epoxide can be compared with other similar compounds such as:

Heptachlor epoxide: Another metabolite of heptachlor, known for its persistence and toxicity.

Chlordene epoxide: Formed through similar pathways and shares similar chemical properties.

Heptachlor diol: A hydroxylated derivative of heptachlor epoxide, less toxic and more biodegradable .

These compounds share similar chemical structures and degradation pathways but differ in their specific chemical properties and toxicological effects.

Actividad Biológica

1-Hydroxychlordene epoxide, a metabolite of heptachlor, is an organochlorine compound known for its biological activity and potential health risks. This article explores its biological mechanisms, toxicological effects, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Metabolism

This compound is structurally related to heptachlor and is formed through the metabolic conversion of heptachlor in various organisms. The primary metabolic pathway involves the oxidation of heptachlor to heptachlor epoxide, which can further hydrolyze to produce 1-hydroxychlordene and its epoxide form .

Table 1: Metabolites of Heptachlor

| Metabolite | Percentage in Human Liver Microsomes | Description |

|---|---|---|

| Heptachlor Epoxide | 20.4% | Persistent metabolite stored in fat |

| 1-Hydroxychlordene | 4.8% | Hydrolysis product |

| 1-Hydroxy-2,3-epoxychlordene | 5% | Further oxidized product |

The biological activity of this compound primarily involves its interaction with various cellular targets, including enzymes and receptors that modulate physiological processes. It has been shown to inhibit cytochrome P450 enzymes, particularly CYP3A4, which plays a crucial role in drug metabolism . This inhibition can lead to altered metabolism of co-administered drugs, resulting in increased toxicity or reduced efficacy.

Acute Toxicity

Acute toxicity studies indicate that this compound exhibits higher toxicity than its parent compound, heptachlor. In animal models, symptoms include central nervous system disturbances such as hyperexcitability and convulsions . The oral LD50 for heptachlor ranges from 40–162 mg/kg in rats and 68–90 mg/kg in mice, with the epoxide showing greater lethality .

Chronic Exposure and Carcinogenicity

Long-term exposure to heptachlor and its metabolites has been linked to carcinogenic effects. In a study involving CD-1 mice, significant increases in hepatocellular carcinomas were observed among those treated with heptachlor epoxide . The incidence rates highlighted the potential for liver-related cancers associated with chronic exposure to these compounds.

Table 2: Incidence of Hepatocellular Carcinomas in Mice

| Treatment Group | Male Incidence | Female Incidence |

|---|---|---|

| Control | 1/59 | 1/74 |

| Heptachlor | 2/66 | 1/65 |

| Heptachlor Epoxide (5 ppm) | 2/66 | 4/52 |

| Heptachlor Epoxide (10 ppm) | 1/73 | 16/52 |

Case Studies

A notable study conducted on the Honolulu-Asia Aging Study found a significant association between brain levels of heptachlor epoxide and increased prevalence of Lewy pathology, suggesting a potential link to neurodegenerative diseases such as Parkinson's disease . This finding emphasizes the need for further investigation into the neurotoxic effects of organochlorine pesticides.

Environmental Impact

In aquatic ecosystems, the transformation products of heptachlor have been studied extensively. Research indicates that freshwater microcrustaceans like Daphnia magna metabolize heptachlor into various products including this compound, which can accumulate in the food chain and pose risks to higher trophic levels .

Propiedades

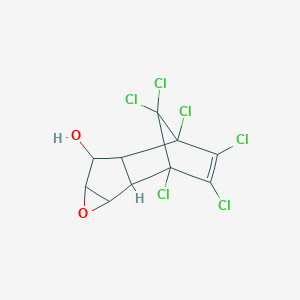

IUPAC Name |

1,8,9,10,11,11-hexachloro-4-oxatetracyclo[6.2.1.02,7.03,5]undec-9-en-6-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl6O2/c11-6-7(12)9(14)2-1(3(17)5-4(2)18-5)8(6,13)10(9,15)16/h1-5,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUXPWMMOWKUHBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C12C(C3C(C1O)O3)C4(C(=C(C2(C4(Cl)Cl)Cl)Cl)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl6O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24009-06-1 | |

| Record name | 1-Hydroxychlordene epoxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024009061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.